
1-Bromo-2-methyl-D3-propane-3,3,3-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a halogenated alkane, specifically a brominated derivative of propane. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2-methyl-D3-propane-3,3,3-D3 can be synthesized through the bromination of 2-methylpropane (isobutane) that has been isotopically labeled with deuterium. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated isobutane and bromine under controlled conditions to achieve high yields and purity. The reaction is typically carried out in specialized reactors designed to handle halogenated compounds and isotopic materials.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-methyl-D3-propane-3,3,3-D3 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, such as 2-methylpropene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Typically involves nucleophiles like NaOH, KCN, or NH3 in polar solvents.
Elimination: Often uses strong bases like KOH or NaOEt in alcoholic solvents.
Oxidation: Utilizes oxidizing agents such as KMnO4 or CrO3 under acidic or basic conditions.
Major Products
Substitution: Products include 2-methyl-2-propanol, 2-methylpropionitrile, and 2-methylpropylamine.
Elimination: The major product is 2-methylpropene.
Oxidation: Products include 2-methyl-2-propanol and 2-methylpropanoic acid.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of pharmaceuticals.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-methyl-D3-propane-3,3,3-D3 involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The presence of deuterium atoms can influence the reaction rates and pathways due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and understanding the role of hydrogen atoms in chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-methylpropane: The non-deuterated version of the compound, commonly used in organic synthesis.
2-Bromo-2-methylpropane: Another brominated derivative of propane, used in similar applications but with different reactivity due to the position of the bromine atom.
1-Chloro-2-methylpropane: A chlorinated analog, used in similar substitution and elimination reactions.
Uniqueness
1-Bromo-2-methyl-D3-propane-3,3,3-D3 is unique due to its isotopic labeling with deuterium. This labeling provides distinct advantages in research applications, such as reduced background signals in spectroscopic studies and the ability to trace molecular pathways with high precision.
Eigenschaften
Molekularformel |
C4H9Br |
|---|---|
Molekulargewicht |
143.05 g/mol |
IUPAC-Name |
2-(bromomethyl)-1,1,1,3,3,3-hexadeuteriopropane |
InChI |
InChI=1S/C4H9Br/c1-4(2)3-5/h4H,3H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
HLVFKOKELQSXIQ-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(CBr)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
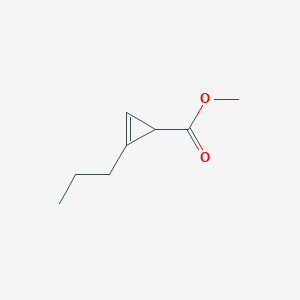
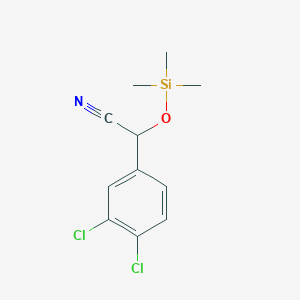
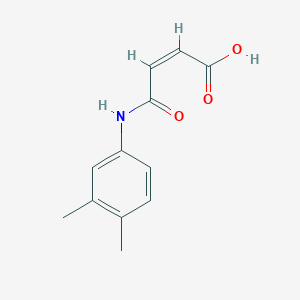

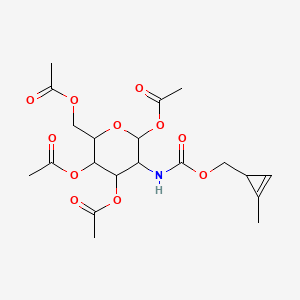
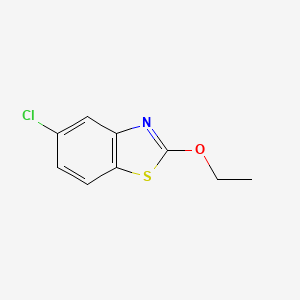
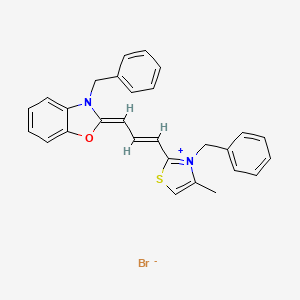
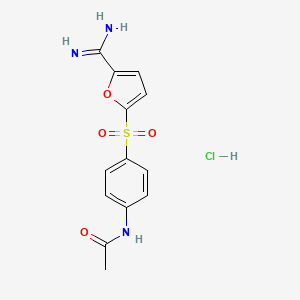
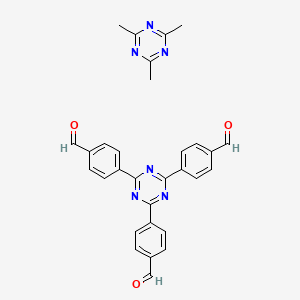
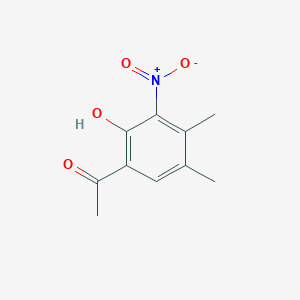
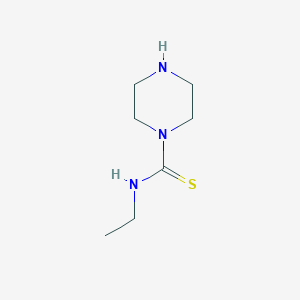
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
![Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide](/img/structure/B13791397.png)
